molecular formula C14H15ClF3NO4 B2926759 Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate CAS No. 340029-62-1

Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B2926759
CAS No.: 340029-62-1
M. Wt: 353.72
InChI Key: SYOJHSKPJGJNKT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions that this compound can participate in would depend on its molecular structure and the conditions under which the reactions are carried out. One potential reaction mentioned in the retrieved sources involves the compound reacting with chloroacetyl chloride in the presence of a suitable Lewis acid .

Scientific Research Applications

Reactivity and Synthesis of Heterocycles

Compounds with chloroacetyl and hydroxy functionalities, similar to the query compound, have been explored for their reactivity, particularly in the synthesis of heterocycles. The study by Braibante et al. (2002) discusses the preparation of chloroacetylated β-enamino compounds and their reactivity with binucleophiles like hydrazine and hydroxylamine. This research highlights the electrophilic centers in these compounds that facilitate the formation of polyfunctionalized heterocyclic compounds, indicating their potential utility in synthesizing complex organic structures (Braibante, Braibante, Costa, & Martins, 2002).

Enantioselective Hydrogenation

Meng, Zhu, and Zhang (2008) explored the enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, leading to ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity. This study demonstrates the precise control over chemical transformations possible with structurally complex esters, relevant to understanding the chemical behavior of Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate (Meng, Zhu, & Zhang, 2008).

Interaction Studies

Zhang, Wu, and Zhang (2011) investigated the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing the predominance of N⋯π and O⋯π interactions over direct hydrogen bonding. Such studies on non-hydrogen bonding interactions provide valuable insights into the molecular organization and potential reactivity patterns of compounds with similar functionalities (Zhang, Wu, & Zhang, 2011).

Properties

IUPAC Name

ethyl 2-[4-[(2-chloroacetyl)-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3NO4/c1-3-23-12(21)13(22,14(16,17)18)9-4-6-10(7-5-9)19(2)11(20)8-15/h4-7,22H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOJHSKPJGJNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)N(C)C(=O)CCl)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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